Jak/hdac-IN-1

Descripción

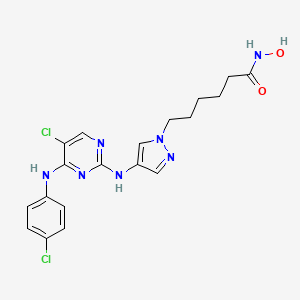

Structure

3D Structure

Propiedades

IUPAC Name |

6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOQNLGMTJOJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Jak/hdac in 1

Enzymatic Inhibition Profile of Janus Kinases (JAKs) by Jak/hdac-IN-1

This compound demonstrates potent inhibitory activity against members of the Janus kinase family, a group of intracellular, non-receptor tyrosine kinases that are critical for signal transduction from cytokine and growth factor receptors. benchchem.com

This compound exhibits potent, low-nanomolar inhibitory concentrations (IC50) against several JAK isoforms. Research has quantified its activity, revealing a strong affinity for JAK1, JAK2, and JAK3, with slightly less potency against TYK2. glpbio.com Specifically, the compound displays IC50 values of 4.8 nM for JAK1, 4.0 nM for JAK2, 7.4 nM for JAK3, and 49 nM for TYK2. glpbio.com This profile indicates a broad inhibition of the primary JAK family members involved in cellular signaling.

| JAK Isoform | IC50 Value (nM) |

| JAK1 | 4.8 glpbio.com |

| JAK2 | 4.0 glpbio.com |

| JAK3 | 7.4 glpbio.com |

| TYK2 | 49 glpbio.com |

While potently inhibiting JAK family kinases, the selectivity of dual-target inhibitors across the entire human kinome is a critical aspect of their molecular profile. Studies on related dual JAK/HDAC inhibitors with similar structural scaffolds have shown high selectivity for the JAK family when screened against large panels of kinases. researchgate.net For example, a similar compound was found to be highly selective for JAKs when tested against a panel of 97 different kinases. researchgate.net This suggests that the core structure derived from JAK inhibitors like ruxolitinib (B1666119) effectively directs the molecule to the ATP-binding pocket of JAKs with high fidelity. benchchem.com Further research on other bispecific inhibitors has shown a greater than 50-fold selectivity for JAK2 over other tested kinases, underscoring the potential for focused activity within this class of compounds. researchgate.netmdpi.com

Enzymatic Inhibition Profile of Histone Deacetylases (HDACs) by this compound

In addition to its action on JAKs, this compound is a potent inhibitor of histone deacetylases, a class of enzymes that play a central role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.gov

This compound demonstrates a varied inhibition profile against different HDAC isoforms. It has a general IC50 for HDACs of 2 nM. glpbio.com The compound is a potent inhibitor of Class I HDACs, with an IC50 of 14 nM against HDAC2. glpbio.com Its activity against other isoforms shows significant differentiation; it is moderately active against the Class IIb isoform HDAC6 (IC50 of 120 nM) and significantly less potent against the Class I isoform HDAC8 (IC50 of 2470 nM). glpbio.com This differential activity highlights a degree of selectivity within the HDAC enzyme family. Studies of analogous dual inhibitors confirm potent activity against multiple Class I (HDAC1, 2, 3) and Class IIb (HDAC6, 10) isoforms. researchgate.net

| HDAC Isoform | Class | IC50 Value (nM) |

| HDAC2 | Class I | 14 glpbio.com |

| HDAC6 | Class IIb | 120 glpbio.com |

| HDAC8 | Class I | 2470 glpbio.com |

The selective inhibition of specific HDAC isoforms has distinct functional consequences. The potent inhibition of Class I HDACs (such as HDAC1 and HDAC2), which are primarily located in the nucleus, is strongly associated with the hyperacetylation of histones. jci.orgmdpi.com This alters chromatin structure, leading to changes in gene expression, including the upregulation of tumor suppressor genes. nih.gov The moderate inhibition of the predominantly cytoplasmic Class IIb isoform HDAC6 has different implications. mdpi.com A primary substrate of HDAC6 is α-tubulin, and its inhibition leads to tubulin hyperacetylation, which can disrupt microtubule dynamics and protein trafficking. jci.orgnih.gov Furthermore, HDAC6 deacetylates the chaperone protein Hsp90, and inhibiting this function can lead to the degradation of Hsp90 client proteins, many of which are oncogenic kinases like AKT. nih.gov The significant variance in potency, particularly the strong activity against HDAC2 compared to the much weaker effect on HDAC8, indicates a tailored interaction with the catalytic sites of different HDACs. glpbio.com

Modulation of Intracellular Signaling Pathways

The dual-action nature of this compound allows it to simultaneously modulate multiple critical intracellular signaling pathways, leading to synergistic anti-tumor effects. benchchem.com

The inhibition of JAK kinases directly disrupts the JAK-STAT signaling cascade. benchchem.com This pathway is a primary signaling route for numerous cytokines and growth factors, and its aberrant activation is a hallmark of many cancers, particularly hematological malignancies. benchchem.com By blocking JAK activity, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov This, in turn, prevents their translocation to the nucleus and the transcription of target genes involved in cell proliferation, survival, and inflammation. thno.org

Concurrently, the inhibition of HDACs leads to the accumulation of acetyl groups on histone and non-histone proteins. benchchem.com Histone hyperacetylation results in a more open chromatin structure, altering gene transcription patterns. nih.gov This can include the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21, which can induce cell cycle arrest. nih.govnih.gov The hyperacetylation of non-histone proteins also has profound effects. Increased acetylation of α-tubulin (a marker of HDAC6 inhibition) disrupts cytoskeletal function, while the hyperacetylation of chaperone proteins like Hsp90 can lead to the destabilization and degradation of oncogenic client proteins. nih.govnih.gov

A key aspect of this dual modulation is the ability to counteract resistance mechanisms. It has been observed that cancer cells can develop resistance to HDAC inhibitors by activating survival signals, including the JAK-STAT pathway. thno.orgjci.org By inhibiting both targets simultaneously, this compound preemptively blocks this escape route. thno.orgnih.gov This combined blockade leads to more robust downstream effects, including the induction of apoptosis, evidenced by a decrease in anti-apoptotic proteins like BCL-2 and an increase in apoptotic markers such as cleaved caspase-3. thno.orgnih.gov

Disruption of JAK-STAT Signaling Cascade (e.g., STAT3 Phosphorylation)

The JAK/STAT pathway is a crucial signaling network for transmitting information from extracellular cytokine and growth factor signals to the cell nucleus, where it regulates gene expression involved in fundamental processes like cell proliferation, differentiation, and immunity. wikipedia.orgfrontiersin.org The pathway is initiated when a ligand binds to its corresponding cell-surface receptor, leading to the activation of associated Janus kinases (JAKs). wikipedia.orgmdpi.com Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. scielo.brmdpi.com Once docked, STATs are themselves phosphorylated by JAKs, which causes them to dimerize, translocate to the nucleus, and bind to specific DNA sequences to activate target gene transcription. frontiersin.orgscielo.brascopubs.org

In many cancers, the JAK/STAT pathway, particularly involving STAT3, is persistently activated, promoting tumorigenesis by upregulating genes involved in survival and proliferation. ascopubs.orgfrontiersin.org this compound functions by directly interfering with this cascade. As a JAK inhibitor, it targets the enzymatic activity of JAK proteins. mdpi.com By blocking JAKs, the compound prevents the subsequent phosphorylation and activation of STAT3. nih.govmedchemexpress.com This inhibition of STAT3 phosphorylation is a critical event, as it halts the dimerization and nuclear translocation of STAT3, thereby preventing it from activating the transcription of its target oncogenes. mdpi.comnih.gov Studies on dual JAK/HDAC inhibitors have demonstrated a significant decrease in the phosphorylation levels of both JAKs and STAT3 in cancer cells. nih.gov

Impact on Histone Acetylation Status and Gene Expression Regulation

Parallel to its action on JAK/STAT signaling, this compound targets histone deacetylases (HDACs). HDACs are a class of enzymes that play a central role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. nih.govbocsci.com This deacetylation process leads to a more compact chromatin structure, which generally represses gene transcription by limiting the access of transcription factors to DNA. bocsci.comfrontiersin.org In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. mdpi.commdpi.com

By inhibiting HDAC activity, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). nih.gov This results in a more relaxed or "open" chromatin structure, which facilitates the expression of previously silenced genes. bocsci.compnas.org A key target of this mechanism is the gene CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle. mdpi.compnas.org Research has shown that HDAC inhibitors cause a marked increase in the acetylation of histones H3 and H4 at the p21 gene promoter, leading to its transcriptional activation. pnas.org Studies on dual JAK/HDAC inhibitors confirm the inhibition of deacetylation of key histone proteins, such as H3K9 and H4K8. nih.gov This epigenetic reprogramming restores the expression of tumor suppressor genes, contributing to the compound's anti-cancer effects. bocsci.commdpi.com

Crosstalk with Other Signaling Networks (e.g., PI3K/AKT, NF-κB, ERK, STAT3-BCL2 axis)

The cellular signaling landscape is a complex, interconnected network. The efficacy of this compound is amplified by its ability to influence signaling pathways that crosstalk with the JAK/STAT and HDAC-regulated networks. Key interacting pathways include PI3K/AKT, MAPK/ERK, and NF-κB. researchgate.netnih.gov

PI3K/AKT and MAPK/ERK Pathways: These pathways are central regulators of cell growth, survival, and proliferation and are frequently dysregulated in cancer. There is significant crosstalk between JAK/STAT and both the PI3K/AKT and ERK pathways. researchgate.netmdpi.com For instance, JAKs can activate the PI3K/AKT pathway, and ERK can phosphorylate STAT3 on a serine residue, modulating its transcriptional activity. frontiersin.orgmdpi.com Research on combined JAK and HDAC inhibition has shown that this strategy can effectively decrease the phosphorylation of key kinases in these pathways, including AKT and ERK1/2, thereby shutting down multiple pro-survival signals simultaneously. mdpi.com

NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. frontiersin.org There are known interactions between the JAK/STAT and NF-κB pathways, often involving inflammatory cytokines like IL-6 which can activate both. researchgate.net By inhibiting HDACs, which can deacetylate and regulate NF-κB components, and blocking JAK/STAT signaling, this compound can disrupt this pro-inflammatory and pro-survival axis. bocsci.commdpi.com

STAT3-BCL2 Axis: A critical downstream effect of STAT3 activation is the upregulation of anti-apoptotic proteins, most notably B-cell lymphoma 2 (BCL2). mdpi.comthno.org BCL2 is a key member of the protein family that regulates the intrinsic apoptotic pathway, acting to prevent cell death. jci.org By inhibiting the phosphorylation and activation of STAT3, this compound effectively suppresses the transcription of the BCL2 gene. thno.org This disruption of the STAT3-BCL2 signaling axis is a crucial mechanism for lowering the threshold for apoptosis in cancer cells. thno.org

Downstream Cellular Responses

The molecular perturbations induced by this compound culminate in significant and observable anti-cancer effects at the cellular level. These responses include the activation of programmed cell death, a halt in the cell division cycle, and a general reduction in the proliferative capacity of cancer cells.

Induction of Apoptosis Pathways (e.g., pro-apoptotic and anti-apoptotic gene modulation)

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. nih.gov Cancer cells typically develop mechanisms to evade apoptosis. This compound counters this by promoting apoptosis through multiple mechanisms.

| Apoptotic Pathway | Effect of this compound | Key Modulated Proteins | Reference |

| Intrinsic Pathway | Inhibition | Bcl-2, Bcl-xL (Downregulated) | mdpi.com, thno.org |

| Extrinsic Pathway | Activation | Death Receptor 5 (DR5) (Upregulated) | nih.gov, nih.gov |

Cell Cycle Arrest Mechanisms (e.g., G0-G1 phase arrest)

The cell cycle is the series of events that take place in a cell leading to its division and duplication. A hallmark of cancer is uncontrolled cell division due to a loss of cell cycle regulation. This compound effectively reinstates a critical checkpoint in the cell cycle. The primary mechanism involves the HDAC-inhibiting component of the molecule, which, as previously described, leads to the increased expression of the p21 protein. mdpi.comfrontiersin.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates CDK complexes, particularly those required for the transition from the G1 phase to the S phase of the cell cycle. mdpi.comnih.gov By inducing p21, this compound prevents cells from initiating DNA replication, effectively causing them to arrest in the G0-G1 phase. nih.govthno.org This halt in progression through the cell cycle prevents cancer cell proliferation. nih.govnih.gov

| Cell Cycle Phase | Effect of this compound | Primary Mechanism | Key Protein | Reference |

| G0/G1 | Arrest | Upregulation of CDK inhibitor | p21 | nih.gov, mdpi.com, thno.org |

| Cellular Process | Outcome of this compound Treatment | Contributing Mechanisms | Reference |

| Cellular Proliferation | Decreased | G0-G1 Cell Cycle Arrest | nih.gov, nih.gov |

| Cellular Viability | Decreased | Induction of Apoptosis, Cell Cycle Arrest | nih.gov, nih.gov |

Effects on Cell Differentiation Processes

The dual-target nature of this compound, inhibiting both Janus kinases (JAKs) and histone deacetylases (HDACs), suggests a complex and potentially powerful influence on cellular differentiation. Both the JAK-STAT pathway and HDACs are independently recognized as crucial regulators of cell fate decisions in a variety of lineages, including hematopoietic and neural systems. nih.govnih.govnih.govfrontiersin.org By simultaneously modulating these two major signaling and epigenetic pathways, this compound can theoretically steer the differentiation of progenitor cells.

Inhibition of HDACs is strongly associated with the promotion of differentiation in several cell types. mdpi.come-dmj.org HDACs typically act to repress gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure. e-dmj.orgmdpi.com By blocking this activity, HDAC inhibitors can lead to the activation of genes that trigger differentiation programs. mdpi.com For instance, the inhibition of HDAC activity has been shown to promote erythroid (red blood cell) differentiation and is a key factor in the regulation of neurogenesis, the process of generating new neurons. mdpi.comnih.gov Specifically, class I HDACs like HDAC1 and HDAC2 are essential in controlling the gene expression that determines cell fate in the developing brain and hematopoietic stem cells. nih.govnih.govnih.gov

The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors that direct hematopoietic stem cell (HSC) maintenance, proliferation, and differentiation into all blood lineages. frontiersin.org JAK2, a specific target of this compound, is particularly vital for erythropoiesis, and its dysregulation is linked to various blood disorders. frontiersin.orgglpbio.com Inhibition of the JAK-STAT pathway can therefore significantly alter the normal course of hematopoiesis. frontiersin.org For example, overexpression of HDAC1 in hematopoietic progenitors has been observed to favor differentiation towards erythro-megakaryocytic lineages at the expense of myeloid lineages. nih.gov

Given that this compound is a potent dual inhibitor of JAK2 and HDACs, its application in research settings shows significant antiproliferative and pro-apoptotic activities, particularly in hematological cell lines. glpbio.com The compound's effect on differentiation is multifaceted; by inhibiting HDACs, it can create a permissive environment for the expression of differentiation-specific genes, while its inhibition of the JAK pathway can modulate the response to external signals that guide lineage commitment. This dual action could potentially redirect the differentiation of hematopoietic progenitors and influence the maturation of neural precursors. nih.govnih.gov

Research Findings on the Role of JAK and HDAC Inhibition in Differentiation

While direct and comprehensive studies on the specific effects of this compound on the differentiation of various cell types are emerging, the known roles of its targets provide a strong basis for its mechanism.

Table 1: Effects of HDAC Inhibition on Cell Differentiation Processes

| Cell Lineage | Key Findings | Affected Molecules/Pathways |

| Erythroid | Promotes erythroid differentiation and fetal globin expression. mdpi.com | GATA-1, TAL1, PU.1 mdpi.com |

| Neuronal | Induces differentiation of neuronal progenitor cells; promotes motor neuron and retinal neurogenesis. nih.gov | Notch signaling, BMP2/4 signaling nih.govnih.gov |

| Myeloid | Can modulate the proliferation and differentiation capacity of hematopoietic progenitors. haematologica.org | PU.1 haematologica.org |

| Intestinal Epithelial | HDAC1/2 deletion disrupts differentiation pathways. researchgate.net | Wnt signaling, Notch signaling researchgate.net |

Table 2: Effects of JAK Inhibition on Cell Differentiation Processes

| Cell Lineage | Key Findings | Affected Molecules/Pathways |

| Hematopoietic | Essential for HSC self-renewal and lympho-myeloid differentiation. frontiersin.org | STAT5 frontiersin.org |

| Erythroid | JAK2 is critical for effective erythropoiesis. frontiersin.org | STAT5 frontiersin.org |

| Intestinal Epithelial | JAK/STAT pathway deregulation disrupts intestinal homeostasis and cell niche. researchgate.net | STAT signaling researchgate.net |

| Neuronal | The JAK-STAT pathway is activated during astrocytic differentiation. nih.gov | STATs, GFAP nih.gov |

Preclinical Biological Activities and Efficacy of Jak/hdac in 1

In Vitro Antiproliferative and Proapoptotic Activity in Cancer Cell Lines

Jak/hdac-IN-1 has demonstrated significant antiproliferative and proapoptotic activities across a range of cancer cell lines in laboratory settings. acs.orgnih.gov These effects are attributed to its ability to inhibit both JAK/STAT and HDAC pathways, which are crucial for tumor cell growth and survival. researchgate.netnih.gov

Hematological Malignancy Cell Models (e.g., HEL, K562, HL60, Multiple Myeloma Cells)

In various hematological cancer cell models, this compound has shown potent activity. The compound, also referred to as compound 8m in some studies, exhibited strong antiproliferative effects in cell lines such as HEL (erythroleukemia), K562 (chronic myelogenous leukemia), and HL60 (acute promyelocytic leukemia). acs.orgacs.org It has also shown effectiveness against multiple myeloma cell lines like RPMI-8226. tandfonline.com

The antiproliferative activity is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. For instance, one study reported that a dual JAK/HDAC inhibitor, compound 20a, had an IC50 of 0.34 μM in HEL cells. acs.org Another study on a series of pyrimidin-2-amino-pyrazol hydroxamate derivatives identified compound 8m as having potent activities against both JAK2 and HDAC6. acs.org This compound displayed improved antiproliferative and proapoptotic activities in several hematological cell lines compared to single-target inhibitors. acs.orgnih.gov

Interactive Table: In Vitro Antiproliferative Activity of this compound and Related Dual Inhibitors in Hematological Malignancy Cell Lines

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| HEL | Compound 20a | 0.34 | acs.org |

Solid Tumor Cell Models (e.g., Lung Cancer (A549), Colorectal Cancer (HCT116, HT-29), Breast Cancer (MDA-MB-231), Ovarian Cancer)

The utility of dual JAK/HDAC inhibition extends to solid tumors, where single-agent HDAC inhibitors have often shown limited efficacy. researchgate.netnih.gov The feedback activation of the JAK-STAT pathway is a potential reason for the reduced sensitivity of solid tumors to HDAC inhibitors alone. nih.gov By simultaneously targeting both pathways, compounds like this compound aim to overcome this resistance. researchgate.net

This compound and similar dual inhibitors have demonstrated significant antiproliferative activity in various solid tumor cell lines. For example, a series of Fedratinib-based HDAC/JAK dual inhibitors showed remarkable antiproliferative activity in both blood and solid tumors. researchgate.net Specifically, these compounds were effective against the A549 lung cancer cell line. researchgate.netnih.gov Other studies have highlighted the efficacy of dual inhibitors in breast cancer cell lines, such as MDA-MB-231, and colorectal cancer cell lines. tandfonline.commdpi.com A novel hybrid inhibitor, Roxyl-zhc-84, induced apoptosis and G1-phase arrest in breast and ovarian cancer cell lines. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of this compound and Related Dual Inhibitors in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | Compound 21 and 30 | Not Specified | researchgate.netnih.gov |

| MDA-MB-231 | Breast Cancer | Compound 19 | Submicromolar | tandfonline.com |

| MDA-MB-231 | Breast Cancer | Compound 20 | Not Specified | mdpi.com |

Comparative Studies with Single-Target JAK or HDAC Inhibitors

A key finding in the preclinical evaluation of this compound and related dual inhibitors is their superior performance compared to single-target agents or the combination of two separate inhibitors. acs.orgthno.org For instance, the dual inhibitor 8m exhibited a more potent antiproliferation effect in HEL cells, which carry the JAK2V617F mutation, than the combination of the HDAC inhibitor SAHA and the JAK inhibitor ruxolitinib (B1666119). acs.orgnih.gov Similarly, the hybrid molecule Roxyl-zhc-84 showed vastly superior efficacy compared to the combination of HDAC and JAK1 inhibitors both in vitro and in vivo. nih.govthno.org These findings suggest that a single molecule capable of hitting both targets may offer a synergistic advantage over combination therapy. acs.org

In Vivo Efficacy in Preclinical Disease Models

The promising in vitro results for this compound and similar compounds have been further validated in in vivo animal models of cancer.

Xenograft Models of Hematological Malignancies (e.g., HEL xenografts)

In xenograft models using human hematological cancer cells, this compound and its analogs have demonstrated significant antitumor efficacy. For example, compound 8m showed antitumor efficacy with no significant toxicity in a HEL xenograft model. acs.orgnih.gov Another dual JAK2/HDAC inhibitor, compound 20a, also showed excellent in vivo antitumor efficacy in a HEL xenograft model and prolonged the survival of mice in an acute myeloid leukemia (AML) model. acs.org Furthermore, compounds 21 and 30 effectively suppressed tumor growth in HEL xenograft models. nih.gov

Interactive Table: In Vivo Efficacy of this compound and Related Dual Inhibitors in Hematological Malignancy Xenograft Models

| Xenograft Model | Compound | Outcome | Reference |

|---|---|---|---|

| HEL | Compound 8m | Antitumor efficacy with no significant toxicity | acs.orgnih.gov |

| HEL | Compound 20a | Excellent in vivo antitumor efficacy | acs.org |

Xenograft Models of Solid Tumors (e.g., A549, MDA-MB-231, HCT116 xenografts)

The in vivo efficacy of dual JAK/HDAC inhibitors has also been established in solid tumor xenograft models. Compounds 21 and 30 were shown to effectively suppress tumor growth in A549 lung cancer xenografts. nih.gov In breast cancer, a novel HDAC1 inhibitor demonstrated potent in vivo antitumor efficacy in a human MDA-MB-231 xenograft model. mdpi.com Another study using a different dual inhibitor in an MDA-MB-231 xenograft model also reported inhibition of tumor growth. mdpi.com The hybrid inhibitor Roxyl-zhc-84 led to significant tumor regression in three different mouse models of solid tumors, including breast and ovarian cancer, without obvious toxicity. nih.gov

Interactive Table: In Vivo Efficacy of this compound and Related Dual Inhibitors in Solid Tumor Xenograft Models

| Xenograft Model | Compound | Outcome | Reference |

|---|---|---|---|

| A549 | Compound 21 and 30 | Effectively suppressed tumor growth | nih.gov |

| MDA-MB-231 | HDAC1 inhibitor | Potent in vivo antitumor efficacy | mdpi.com |

| MDA-MB-231 | Compound 20 | Inhibition of tumor growth | mdpi.com |

Syngeneic Mouse Models for Immunomodulatory Effects (e.g., MC38 syngeneic models)

These studies, designed to evaluate the interplay between the tumor, its microenvironment, and the immune response, underscore the potential of this class of compounds to enhance anti-tumor immunity. nih.gov The use of the MC38 syngeneic model was pivotal in demonstrating that the therapeutic efficacy of the JAK/HDACi, particularly in combination, is linked to its ability to modulate the host's immune response against the tumor. nih.govnih.gov Further research with other dual-target inhibitors, such as a compound targeting DNMT1 and HDAC, also showed superior performance in reshaping the tumor immune microenvironment in the MC38 model, highlighting the value of this model for assessing immuno-oncology agents. nih.gov

Table 1: Effects of a JAK/HDAC Inhibitor in Combination with Regorafenib (B1684635) in a MC38 Syngeneic Model This table is generated based on descriptive findings from the text; specific quantitative values were not available in the provided search results.

| Outcome Measure | Vehicle Control | JAK/HDACi Alone | Regorafenib Alone | Combination Treatment |

| Tumor Growth (Volume & Weight) | Standard Growth | Reduced | Reduced | Significantly Reduced aacrjournals.orgnih.gov |

| Immune Response | Baseline | Modulated | Modulated | Enhanced Antitumor Response nih.govnih.gov |

Anti-Tumor Immune Response Modulation in Preclinical Settings (e.g., infiltration of immune cells, PD-L1 upregulation)

Dual JAK/HDAC inhibitors have been shown to actively modulate the anti-tumor immune response in preclinical cancer models. nih.gov Treatment with a JAK/HDACi in combination with regorafenib in a colorectal cancer syngeneic model resulted in an enhanced antitumor immune response. nih.govnih.gov This was characterized by a notable increase in the infiltration of immune cells into the tumor microenvironment. nih.gov Specifically, there was a higher infiltration of CD45-positive (CD45+) cells, a pan-leukocyte marker, and cytotoxic CD8 T cells, which are crucial for killing cancer cells. nih.gov

Gene expression analysis of tumors from the MC38 syngeneic model provided further evidence of immune modulation. aacrjournals.org Tumors treated with the combination of the JAK/HDACi and regorafenib showed a higher abundance score for CD45. aacrjournals.org Additionally, there was an increased expression of genes associated with cytotoxic function, such as Gzmb (Granzyme B) and Gzme (Granzyme E), indicating an enhanced capacity of the immune system to attack the tumor. aacrjournals.org

While not always specific to dual JAK/HDAC inhibitors, the broader class of HDAC inhibitors is known to exert significant immunomodulatory effects. These include the upregulation of Programmed Death-Ligand 1 (PD-L1) and Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells. oncotarget.commdpi.comnih.gov Increased MHC expression enhances tumor antigen presentation, making cancer cells more visible to the immune system, while PD-L1 upregulation can make tumors more susceptible to immune checkpoint blockade therapies. oncotarget.commdpi.com Inhibition of HDACs can also decrease the frequency of suppressive regulatory T cells (Tregs) within the tumor, further tipping the balance towards an active anti-tumor response. oncotarget.comresearchgate.net The altered acetylation status of non-histone proteins, including members of the JAK/STAT pathway, also contributes to the observed antitumor effects. nih.gov

Investigation in Other Preclinical Disease Models

Studies in Inflammatory and Autoimmune Disease Models (e.g., psoriasis)

The dual inhibition of JAK and HDAC pathways is being explored as a novel strategy for treating inflammatory and autoimmune diseases like psoriasis. nih.govacs.org Psoriasis is a chronic inflammatory skin condition where pathways involving JAKs and cytokines play a significant pathogenetic role. mdpi.comjdermis.com A specific dual JAK/HDAC inhibitor, identified as compound 11i (also known as Jak/hdac-IN-4 ), has shown significant promise in preclinical psoriasis models. nih.govacs.orgmedchemexpress.com

This compound was engineered as a potent inhibitor of both JAK and HDAC enzymes. nih.govacs.org In enzymatic assays, it demonstrated high potency, particularly against JAK2 and HDAC6. nih.govacs.org In cell-based assays, compound 11i effectively inhibited the proliferation of human keratinocyte (HaCAT) cells that were stimulated with the pro-inflammatory cytokine TNF-α. nih.govacs.org

Crucially, in an imiquimod-induced murine model, which mimics psoriasis-like skin inflammation, topically applied compound 11i significantly ameliorated skin lesions. nih.govacs.org Its therapeutic effect was reported to be superior to that of treatment with either a selective JAK inhibitor (momelotinib) or a selective HDAC inhibitor (vorinostat) alone, as well as their combination. nih.govacs.org These findings provide a proof-of-concept for the utility of dual JAK/HDAC inhibitors as a promising therapeutic strategy for psoriasis. nih.gov The rationale is supported by broader research showing that inhibitors of class I HDACs and various JAK inhibitors are effective in preclinical models of autoimmune diseases. jst.go.jpfrontiersin.orgfrontiersin.org

Table 2: In Vitro Inhibitory Activity of Jak/hdac-IN-4 (Compound 11i) Data sourced from a study on dual inhibitors for psoriasis. nih.govacs.org

| Target | IC₅₀ (nM) |

| JAK2 | 0.49 |

| HDAC6 | 12 |

Research in Antifungal Activity and Combination with Antifungals (e.g., against C. albicans)

Dual JAK/HDAC inhibitors have been identified as a novel strategy for addressing invasive fungal infections, particularly those caused by resistant strains of Candida albicans. acs.orgacs.org The rationale for this approach is based on the role of HDACs in regulating key fungal survival proteins like Hsp90, which is associated with antifungal drug resistance. acs.orgfrontiersin.org

Research has led to the discovery of novel JAK2/HDAC dual inhibitors that exhibit potent synergistic effects when combined with the standard antifungal agent fluconazole (B54011) (FLC), especially against FLC-resistant C. albicans isolates. acs.orgacs.org One particularly effective molecule, compound 20a , a selective JAK2/HDAC6 dual inhibitor, was shown to synergize powerfully with fluconazole in treating these resistant infections in preclinical models. acs.orgacs.org Other research into different dual inhibitors, such as those targeting BRD4 and HDAC, has also demonstrated excellent synergistic activity with fluconazole against resistant C. albicans, preventing biofilm formation and reducing fungal loads in vivo. nih.gov

The combination of HDAC inhibitors with azole antifungals has been shown to restore fungal susceptibility, reduce trailing growth (a form of drug tolerance), and significantly lower the minimum inhibitory concentrations (MICs) of the antifungal drugs. frontiersin.org This synergistic effect is not limited to azoles; some HDAC inhibitors also potentiate the activity of echinocandins and other antifungal classes against a wide range of fungal pathogens. frontiersin.orgfrontiersin.org This suggests that targeting both JAK and HDAC pathways could be an effective strategy for overcoming the significant clinical challenge of antifungal drug resistance. acs.orgacs.org

Mechanisms of Drug Resistance and Strategies for Overcoming Them in Preclinical Research

Analysis of JAK-STAT Pathway Role in HDAC Inhibitor Resistance

A growing body of preclinical evidence has identified the persistent activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway as a key mechanism of resistance to HDAC inhibitors. acs.org Studies in various cancer models, including B-cell lymphomas and solid tumors, have shown that resistance to HDAC inhibitors like panobinostat (B1684620) and vorinostat (B1683920) is associated with sustained JAK-STAT activation. ashpublications.orgnih.gov

Gene set enrichment analysis of HDAC inhibitor-resistant and sensitive B-cell lymphoma samples revealed the JAK-STAT pathway as the most differentially expressed pathway linked to resistance. ashpublications.org This hyperactivation can be driven by genetic lesions, including mutations in STAT3, SOCS1, and JAK1. ashpublications.org In Natural Killer/T-cell lymphoma (NKTL), aberrant STAT3 activity and high levels of phospho-STAT3 and STAT5 were detected in cell lines resistant to the HDAC inhibitor chidamide. nih.gov Mechanistically, this aberrant JAK-STAT signaling can remodel chromatin, conferring a resistant state that impairs the sensitivity of cancer cells to HDAC inhibition. nih.gov

Furthermore, research has shown that treatment with HDAC inhibitors can paradoxically induce the activation of the JAK-STAT pathway. thno.orgacs.org For instance, the HDAC inhibitor vorinostat was found to induce the activation of p-STAT3 and the expression of the anti-apoptotic protein BCL-2. thno.org This feedback activation loop restrains the efficacy of HDAC inhibitors, particularly in solid tumors, creating a rationale for the concurrent inhibition of both HDACs and the JAK-STAT pathway to overcome this acquired resistance. thno.orgacs.orgnih.gov

Jak/hdac-IN-1 as a Strategy to Counter Resistance in Solid Tumors

To address the challenge of JAK-STAT-mediated resistance, dual-function small molecules that simultaneously inhibit both HDACs and JAKs have been developed. acs.orgtandfonline.com this compound (also reported in the literature as compound 8m) is a novel, potent dual inhibitor of JAK2 and HDACs. acs.orgglpbio.com By targeting both enzymes, this hybrid molecule is designed to preemptively block the resistance mechanism, enhancing antitumor activity. acs.org

This compound exhibits potent and balanced inhibitory activity against both JAK2 and multiple HDAC isoforms at the nanomolar level. acs.org This dual action is critical, as it not only elicits the primary epigenetic effects of HDAC inhibition but also suppresses the feedback activation of the JAK-STAT pathway that would otherwise attenuate the drug's efficacy. acs.org In preclinical studies, dual JAK/HDAC inhibitors have demonstrated the ability to suppress the progression of both hematologic and solid tumors through antiproliferative and pro-apoptotic activities. researchgate.net The development of such dual inhibitors represents a significant strategy to improve the limited response of solid tumors to traditional HDAC inhibitor monotherapy. thno.org

| Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| JAK1 | 4.8 | acs.org |

| JAK2 | 4 | glpbio.com |

| JAK3 | 7.4 | acs.org |

| TYK2 | 49 | acs.org |

| HDAC (general) | 2 | glpbio.com |

| HDAC2 | 14 | acs.org |

| HDAC6 | 120 | acs.org |

| HDAC8 | 2470 | acs.org |

Combinatorial Approaches with this compound in Preclinical Models

The unique mechanism of this compound makes it a promising candidate for combination therapies aimed at achieving synergistic antitumor effects and overcoming resistance through multiple pathways.

Preclinical studies have demonstrated significant synergy when combining a dual JAK/HDAC inhibitor with the multi-kinase inhibitor regorafenib (B1684635) in colorectal cancer (CRC) models. nih.govnih.gov This combination was shown to synergistically inhibit tumor growth and metastasis in patient-derived xenograft (PDX) and experimental metastasis models. nih.govnih.govtechnologynetworks.com Mechanistically, the combination therapy decreased the phosphorylation of STAT3 and ERK1/2, induced cell cycle arrest at the G0-G1 phase, and promoted apoptosis in CRC cells. nih.govascopubs.orgresearchgate.net Whole transcriptomic analysis revealed that the combination modulated key pathways involved in apoptosis, focal adhesion, and extracellular matrix-receptor interactions. nih.govresearchgate.net

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Cell Proliferation | CRC cell lines (HCT116, RKO, HT29, SW480) | Robust reduction in cell viability and colony formation | ascopubs.orgresearchgate.net |

| Cell Cycle | SW480 cells | G0-G1 cell cycle arrest and decreased S phase | researchgate.net |

| Signaling Pathways | CRC cell lines | Decreased phosphorylation of STAT3 and ERK1/2 | ascopubs.orgresearchgate.net |

| Tumor Growth | CRC Patient-Derived Xenograft (PDX) model | Synergistic reduction in tumor growth; increased necrosis | nih.govresearchgate.net |

| Metastasis | Luciferase-tagged HT29 experimental metastasis model | Pronounced reduction in metastasis | nih.govresearchgate.net |

A rationale also exists for combining dual JAK/HDAC inhibitors with ERBB family inhibitors. Research has shown that HDAC inhibition can decrease the transcript expression of ERBB1 (EGFR) and ERBB2. nih.gov Combining HDAC inhibition with ERBB blockade has been demonstrated to enhance proliferative inhibition and apoptosis, suggesting that a dual inhibitor like this compound could offer a promising strategy for dual-targeted therapy in relevant cancers. nih.gov

Bromodomain and extraterminal (BET) protein inhibitors, such as JQ1, represent another class of epigenetic drugs with which combination could be beneficial. Synergistic anti-cancer activity has been observed when combining BET inhibitors with HDAC inhibitors in various cancer models, including chondrosarcoma and glioblastoma. dovepress.comoup.comacs.orgnih.gov This synergy is attributed to the impairment of DNA damage repair pathways, such as the suppression of RAD51-related homologous recombination, and the downregulation of key oncogenes. dovepress.commdpi.com Combining this compound with a BET inhibitor could therefore simultaneously target multiple, complementary epigenetic vulnerabilities.

Epigenetic modifiers, including HDAC inhibitors, can modulate the tumor immune microenvironment. nih.gov HDAC inhibition has been shown to increase the expression of PD-1 ligands (PD-L1 and PD-L2) on tumor cells, potentially sensitizing them to immune checkpoint blockade (ICB). nih.govaacrjournals.org Studies in melanoma and breast cancer models have shown that combining HDAC inhibitors with PD-1 blockade reduces tumor burden and improves survival. aacrjournals.orgoncotarget.com Furthermore, HDAC inhibitors can reduce the number and suppressive activity of myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive tumor microenvironment. nih.govfrontiersin.org

Given that this compound inhibits both HDACs and the JAK-STAT pathway—a critical signaling cascade in immune cells—it holds the potential to augment immunotherapy in multiple ways. nih.gov By increasing tumor cell antigenicity through HDAC inhibition while simultaneously modulating immune signaling via JAK inhibition, this compound could enhance the efficacy of agents like anti-PD-1 antibodies, providing a strong rationale for this combination in preclinical investigation. nih.govaacrjournals.org

Advanced Research Perspectives and Future Directions for Jak/hdac Dual Inhibitors

Elucidating Undiscovered Molecular Targets and Off-Target Effects

A critical aspect of advancing the therapeutic potential of Jak/hdac-IN-1 and other dual inhibitors is a comprehensive understanding of their molecular interactions beyond their primary targets. This compound has been identified as a potent inhibitor of JAK2 and HDACs, with IC50 values of 4 nM and 2 nM, respectively glpbio.com. Further investigation into its isoform selectivity revealed a nuanced profile. The compound, also referred to as compound 8m in some studies, demonstrates inhibitory activity against other JAK family members, with IC50 values of 4.8 nM for JAK1, 7.4 nM for JAK3, and 49 nM for TYK2 glpbio.com. Its HDAC inhibition is also not limited to a single isoform, with IC50 values of 14 nM for HDAC2, 120 nM for HDAC6, and 2470 nM for HDAC8 glpbio.com.

This detailed inhibitory profile underscores the importance of elucidating both on-target and potential off-target effects. While the dual inhibition of JAK and HDAC pathways is the intended mechanism, interactions with other kinases or cellular proteins could contribute to both therapeutic and unforeseen effects. Future research will need to employ advanced techniques such as chemical proteomics and kinome-wide screening to map the complete interactome of this compound. Understanding these off-target effects is paramount for predicting potential side effects and for identifying new therapeutic opportunities. For instance, a kinase profiling of a similar dual inhibitor, Roxyl-zhc-84, revealed that besides JAKs, CDKs were also significantly affected, highlighting the potential for unexpected polypharmacology thno.org.

Table 1: Inhibitory Activity of this compound Against JAK Isoforms

| Target | IC50 (nM) |

| JAK1 | 4.8 glpbio.com |

| JAK2 | 4 glpbio.com |

| JAK3 | 7.4 glpbio.com |

| TYK2 | 49 glpbio.com |

Table 2: Inhibitory Activity of this compound Against HDAC Isoforms

| Target | IC50 (nM) |

| HDAC (general) | 2 glpbio.com |

| HDAC2 | 14 glpbio.com |

| HDAC6 | 120 glpbio.com |

| HDAC8 | 2470 glpbio.com |

Development of Highly Isoform-Selective JAK/HDAC Dual Inhibitors

The broad inhibitory profile of early-generation dual inhibitors like this compound has spurred the development of more isoform-selective compounds. The rationale is that by selectively targeting specific JAK and HDAC isoforms implicated in a particular disease, it may be possible to enhance efficacy while minimizing off-target related toxicities. For example, in certain hematological malignancies, JAK2 is the primary driver, while in some inflammatory conditions, JAK1 may be more critical. Similarly, the various HDAC isoforms have distinct and sometimes opposing roles in cellular function.

Recent drug discovery efforts have focused on modifying the chemical scaffolds of existing dual inhibitors to achieve greater isoform selectivity. For instance, researchers have developed a series of pyrimidin-2-amino-pyrazol hydroxamate derivatives, from which this compound (8m) was identified, with a focus on achieving balanced and potent activity against both JAK2 and HDAC6 acs.org. Another study reported the development of a dual inhibitor, compound 21, which exhibited moderate selectivity for HDAC6 over HDAC1 and was a non-selective JAK inhibitor mdpi.com. The design of these next-generation inhibitors often involves sophisticated structure-activity relationship (SAR) studies and computational modeling to exploit subtle differences in the active sites of the target isoforms. The development of a JAK2/HDAC6 dual inhibitor, compound 22, with good selectivity over class-I HDAC isoforms, further highlights this trend mdpi.com.

Exploration of Triple-Targeting Strategies (e.g., JAK/HDAC/Hsp90)

Building on the success of dual-target inhibitors, the next frontier in polypharmacology is the exploration of triple-targeting strategies. The rationale is to simultaneously modulate three interconnected pathways involved in disease pathogenesis, potentially leading to even greater synergistic effects and a lower likelihood of drug resistance. One promising triple-targeting strategy involves the concurrent inhibition of JAK, HDAC, and Heat shock protein 90 (Hsp90).

Hsp90 is a molecular chaperone that is crucial for the stability and function of a wide range of client proteins, many of which are oncoproteins and signaling molecules. Notably, HDAC inhibitors have been shown to inhibit the chaperone function of Hsp90 mdpi.com. Furthermore, Hsp90 is essential for the proper folding and function of various fungal proteins, making it a target in infectious diseases acs.org. The development of a single molecule that can inhibit JAK, HDAC, and Hsp90 could therefore have applications in both oncology and infectious diseases. While a dedicated triple inhibitor based on the this compound scaffold has not yet been reported, the known interplay between these pathways provides a strong rationale for its future development.

Applications in Diverse Preclinical Disease Models Beyond Oncology

While the primary focus for the development of this compound and other dual inhibitors has been in oncology, particularly for hematological malignancies and solid tumors thno.orgacs.orgnih.gov, their unique mechanism of action suggests potential applications in a broader range of diseases. The JAK/STAT pathway is a central regulator of the immune system, and its dysregulation is implicated in numerous inflammatory and autoimmune disorders. HDAC inhibitors have also shown therapeutic potential in non-oncologic conditions nih.gov.

A significant area of exploration is in the treatment of invasive fungal infections. HDACs are critical for the survival of fungal pathogens, and HDAC inhibitors have been shown to enhance the efficacy of antifungal agents acs.org. A study on JAK2/HDAC dual inhibitors demonstrated a synergistic effect with fluconazole (B54011) in treating resistant Candida albicans infections acs.org. This suggests that compounds like this compound could be repurposed or serve as a scaffold for developing novel antifungal therapies. Furthermore, given the role of HDACs in rheumatoid arthritis, the dual inhibition of JAK and HDAC could offer a novel therapeutic approach for this and other autoimmune diseases jci.org.

Biomarker Identification for Response Prediction in Preclinical Contexts

To optimize the therapeutic application of this compound and other dual inhibitors, the identification of predictive biomarkers is essential. Biomarkers can help in selecting the patient populations most likely to respond to treatment and in monitoring therapeutic efficacy. In the context of HDAC inhibitors, enhanced JAK/STAT signaling has been identified as a potential biomarker of resistance jci.org. This finding provides a strong rationale for the use of a dual JAK/HDAC inhibitor to overcome this resistance mechanism.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Jak/HDAC-IN-1’s dual inhibitory activity?

- Methodology : Use dose-response assays to quantify inhibition of both JAK and HDAC enzymes. Include positive controls (e.g., selective JAK or HDAC inhibitors) and negative controls (e.g., vehicle-only treatments) to validate specificity. Employ kinetic assays to measure enzymatic activity over time, ensuring reproducibility by following protocols from established studies .

- Key Considerations : Optimize substrate concentrations and incubation times to avoid off-target effects. Validate results using orthogonal methods (e.g., Western blotting for downstream phosphorylation/acetylation markers) .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups. Ensure sample sizes are statistically powered (e.g., ≥3 biological replicates) to minimize Type I/II errors .

- Data Validation : Report confidence intervals and p-values with corrections for multiple comparisons. Cross-validate findings using independent datasets or public repositories (e.g., ChEMBL) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Protocol Optimization : Document synthesis steps in detail, including solvent purity, reaction temperatures, and purification methods (e.g., HPLC). Characterize compounds using NMR, mass spectrometry, and elemental analysis to confirm identity and purity ≥95% .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections. Provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. How should contradictory data on this compound’s off-target effects be resolved?

- Methodology : Perform target deconvolution studies (e.g., kinome-wide profiling or CETSA) to identify unintended interactions. Use CRISPR-based gene knockout models to isolate specific pathways .

- Data Triangulation : Integrate transcriptomic and proteomic datasets to contextualize off-target effects. Apply Bayesian inference to weigh evidence from conflicting studies .

Q. What strategies optimize this compound’s pharmacokinetic properties in preclinical models?

- Experimental Design : Conduct ADME assays to assess solubility, metabolic stability, and plasma protein binding. Use PBPK modeling to predict in vivo behavior. Validate with tissue distribution studies in rodent models .

- Advanced Techniques : Employ prodrug formulations or nanoparticle delivery systems to enhance bioavailability. Monitor drug exposure via LC-MS/MS .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

- Methodology : Combine RNA-seq, ChIP-seq, and metabolomic profiling to map transcriptional and epigenetic changes. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify dysregulated networks .

- Computational Frameworks : Apply machine learning (e.g., random forest or neural networks) to predict synergistic/antagonistic effects with other therapies. Share code and datasets on platforms like GitHub or Zenodo .

Methodological Best Practices

- Literature Gaps : Frame research questions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address unmet needs in dual kinase-epigenetic inhibitor research .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data deposition. Use repositories like PubChem or GEO for chemical and genomic data .

- Peer Review : Pre-submission checks should ensure alignment with SRQR standards for qualitative reporting or ARRIVE guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.